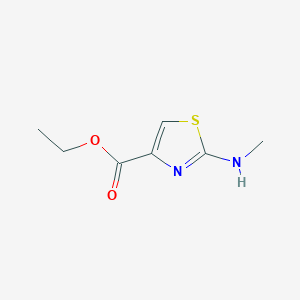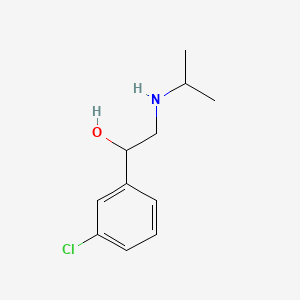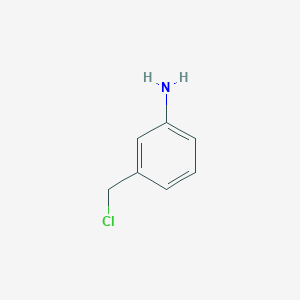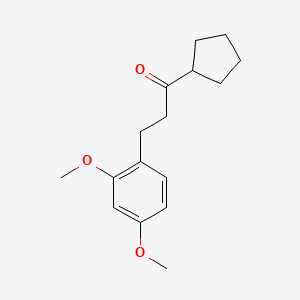
1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one
Vue d'ensemble
Description
1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one, commonly referred to as CPDP, is an organic compound used in a variety of scientific research applications. It is a cyclic ether derivative of propan-1-one, which is a three-carbon chain with a ketone group at one end and an ether group at the other. CPDP is a colorless, volatile liquid with a slightly sweet smell. It is a valuable research tool for scientists due to its unique properties, which make it useful for a wide range of applications.
Applications De Recherche Scientifique
Organic Synthesis
1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one: is utilized in organic synthesis as an intermediate for the preparation of more complex chemical entities . Its structure is amenable to further chemical modifications, making it a versatile starting material for synthesizing a variety of organic compounds.
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor in the synthesis of pharmaceuticals . Its dimethoxyphenyl moiety is particularly interesting as it can be involved in the creation of molecules with potential therapeutic effects.
Agriculture
The applications in agriculture are linked to its role in the synthesis of agrochemicals . The compound could be used to develop new pesticides or herbicides, contributing to the protection of crops and yield optimization.
Material Science
In material science, 1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one may be explored for the development of novel materials . Its organic framework can be incorporated into polymers or other materials to impart specific chemical properties.
Environmental Science
Environmental science research could leverage this compound in the study of organic pollutant degradation . Its structural similarity to certain pollutants makes it a candidate for understanding and improving biodegradation processes.
Biochemistry
Lastly, in biochemistry, the compound’s interactions with biological molecules can be studied . It may serve as a model to understand the biochemical pathways involving similar structures or as a tool in enzymatic studies.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3/c1-18-14-9-7-13(16(11-14)19-2)8-10-15(17)12-5-3-4-6-12/h7,9,11-12H,3-6,8,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRIGTWIEAZAFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)C2CCCC2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60620400 | |
| Record name | 1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one | |
CAS RN |
625445-85-4 | |
| Record name | 1-Cyclopentyl-3-(2,4-dimethoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60620400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



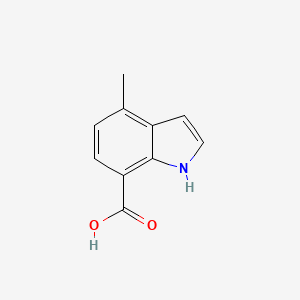


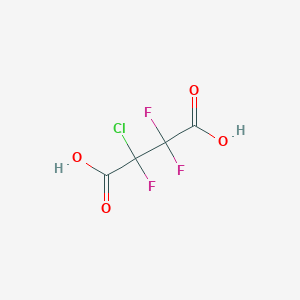
![Benzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B1612114.png)
![1-Azabicyclo[3.3.1]nonan-4-ol](/img/structure/B1612115.png)
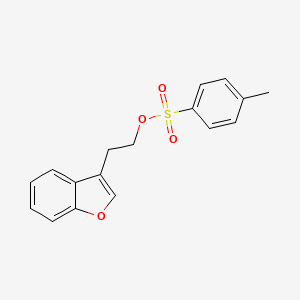

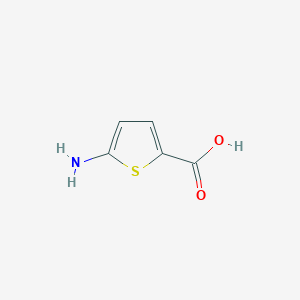
![Imidazo[1,2-a]pyridin-8-amine dihydrochloride](/img/structure/B1612120.png)
